![molecular formula C9H18ClNO2 B14241169 5-Chloro-5-nitrononane CAS No. 210579-04-7](/img/structure/B14241169.png)
5-Chloro-5-nitrononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-5-nitrononane is an organic compound characterized by the presence of both a chlorine atom and a nitro group attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-nitrononane typically involves the nitration of nonane derivatives followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step involves the use of chlorine gas or other chlorinating agents under specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-5-nitrononane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-chlorononane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-5-nitrononane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-5-nitrononane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-nitroaniline: Similar in having both chlorine and nitro groups but attached to an aromatic ring.
2-Chloro-5-nitroaniline: Another compound with similar functional groups but different structural arrangement.
Uniqueness: 5-Chloro-5-nitrononane is unique due to its nonane backbone, which imparts different physical and chemical properties compared to aromatic analogs. This uniqueness makes it suitable for specific applications where the nonane structure is advantageous.
Eigenschaften
CAS-Nummer |
210579-04-7 |
---|---|
Molekularformel |
C9H18ClNO2 |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
5-chloro-5-nitrononane |
InChI |
InChI=1S/C9H18ClNO2/c1-3-5-7-9(10,11(12)13)8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
XSWWWFRNDNPESC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.